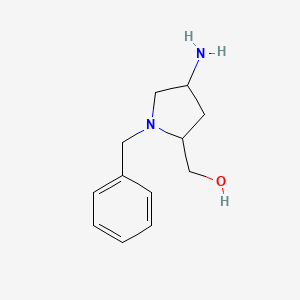(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol
CAS No.:
Cat. No.: VC16473814
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (4-amino-1-benzylpyrrolidin-2-yl)methanol |
| Standard InChI | InChI=1S/C12H18N2O/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 |
| Standard InChI Key | JLOPSSDIFIWMDL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1CO)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. The molecule’s stereochemistry is defined by two chiral centers at the 2S and 4S positions, which critically influence its biological activity and synthetic utility . The benzyl group at the 1-position and the hydroxymethyl group at the 2-position contribute to its amphiphilic character, enabling interactions with both hydrophilic and hydrophobic environments.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Number | 142292-37-3 |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol |
| XLogP3-AA | 1.2 (estimated) |
Stereochemical Considerations
The compound’s (2S,4S) configuration ensures precise spatial alignment of functional groups, a feature critical for its role as a chiral building block. Computational models derived from analogous structures, such as ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol, suggest that the benzyl group induces steric hindrance, stabilizing specific conformations during synthetic reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2S,4S)-(4-Amino-1-benzyl-pyrrolidin-2-yl)-methanol typically involves multi-step sequences emphasizing stereocontrol. A patented method for related pyrrolidine derivatives outlines the following steps :
-
Silylation and Aldol Condensation: Protection of the amino group using tert-butyldimethylsilyl (TBS) chloride, followed by an aldol reaction with a pyrrolidone derivative.
-
Reductive Amination: Sodium bis(2-methoxyethoxy)aluminumhydride reduces intermediates to yield the hydroxymethyl group.
-
Benzylation: Introduction of the benzyl group via nucleophilic substitution under basic conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | LHMDS, THF, −40°C | 65% |
| Reductive Amination | NaBH(OAc)₃, CH₃CN | 78% |
| Benzylation | BnBr, K₂CO₃, DMF | 82% |
Optimization Challenges
Key challenges include minimizing diastereomer formation during the aldol step and achieving high enantiomeric excess (ee). The patent reports that using lithium bis(trimethylsilyl)amide (LHMDS) as a base improves stereoselectivity to >95% ee, compared to earlier methods yielding 30–67% .
Applications in Pharmaceutical Research
Role in Antibiotic Development
This compound serves as a precursor in synthesizing carbapenem antibiotics, such as meropenem analogs. The (2S,4S) configuration aligns the hydroxymethyl and amino groups to coordinate with bacterial penicillin-binding proteins, enhancing antimicrobial activity .
Pharmacokinetic Modifications
Structural analogs, like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, demonstrate improved metabolic stability when the benzyl group is replaced with smaller substituents (e.g., methyl), suggesting tunability for drug design .
Physicochemical Properties
Spectroscopic Data
Recent Advances and Future Directions
Recent modifications to the synthesis protocol (e.g., flow chemistry) aim to reduce reliance on cryogenic conditions, potentially lowering production costs . Additionally, computational studies explore its utility in designing protease inhibitors for viral targets, leveraging its rigid pyrrolidine core .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume